5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide typically involves the reaction of cyclopropylamine with N,N-dimethyl-6-chloronicotinamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is usually anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide involves its interaction with specific molecular targets. The compound is believed to interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing various biochemical pathways. This interaction can lead to alterations in cellular metabolism and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with similar biological activity.
6-Methylamino-N,N-dimethylpicolinamide: Shares structural similarities but lacks the cyclopropoxy group.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached to the nicotinamide core.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinamide derivatives and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-6-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-11-10(17-9-4-5-9)6-8(7-14-11)12(16)15(2)3/h6-7,9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
UNKAWKUAAMJCKW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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